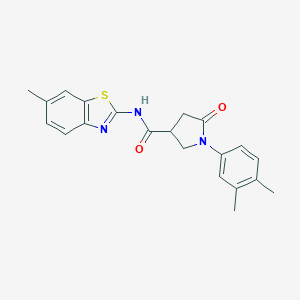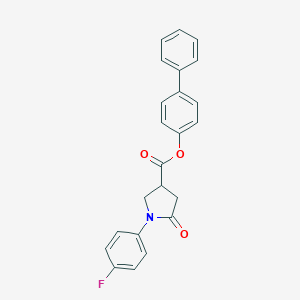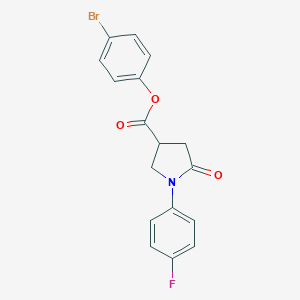
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Additionally, this compound has been shown to activate certain pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the study of its potential applications in the pharmaceutical industry. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for the study of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the study of its potential applications in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, this compound may be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in the pharmaceutical industry.
合成法
The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 3,4-dimethylaniline and 6-methyl-1,3-benzothiazol-2-amine, followed by the reaction with 3-pyrrolidinecarboxylic acid. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
科学的研究の応用
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C21H21N3O2S |
分子量 |
379.5 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-4-7-17-18(8-12)27-21(22-17)23-20(26)15-10-19(25)24(11-15)16-6-5-13(2)14(3)9-16/h4-9,15H,10-11H2,1-3H3,(H,22,23,26) |
InChIキー |
XJPFRAOKMJZXDN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)





